N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,6-dimethylquinazolin-2-amine
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Overview
Description
N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,6-dimethylquinazolin-2-amine is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by its unique structure, which includes a quinazoline core substituted with a triazine ring and a benzyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,6-dimethylquinazolin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring is synthesized by reacting appropriate amines with formaldehyde and other reagents under controlled conditions.
Quinazoline Core Synthesis: The quinazoline core is prepared through cyclization reactions involving anthranilic acid derivatives and suitable aldehydes or ketones.
Coupling Reaction: The final step involves coupling the triazine ring with the quinazoline core using benzyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,6-dimethylquinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce partially or fully reduced derivatives.
Scientific Research Applications
N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,6-dimethylquinazolin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,6-dimethylquinazolin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-chlorobenzenesulfonamide
- 4-{[(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)thio]methyl}benzonitrile hydrobromide
Uniqueness
N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,6-dimethylquinazolin-2-amine is unique due to its specific substitution pattern and the combination of the triazine and quinazoline rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H22N6 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-(3-benzyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-4,6-dimethylquinazolin-2-amine |
InChI |
InChI=1S/C20H22N6/c1-14-8-9-18-17(10-14)15(2)23-20(24-18)25-19-21-12-26(13-22-19)11-16-6-4-3-5-7-16/h3-10H,11-13H2,1-2H3,(H2,21,22,23,24,25) |
InChI Key |
MHBXXPYXADBVHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1)NC3=NCN(CN3)CC4=CC=CC=C4)C |
Origin of Product |
United States |
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